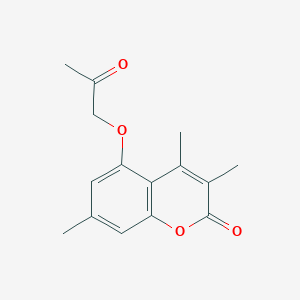

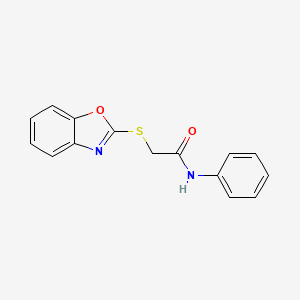

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide involves complex chemical processes, including palladium-mediated carbonylation and combinatorial synthesis techniques. For instance, analogs of this compound have been synthesized using a low concentration of carbon monoxide in a micro-autoclave technique, employing palladium-mediated carbonylation with tetrakis(triphenylphosphine)palladium, various amines, and iodobenzene or methyl iodide (Rahman & Långström, 2007).

Scientific Research Applications

Binding Characteristics and Radioligand Development

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide has been explored in various studies for its binding characteristics and potential as a radioligand, particularly focusing on peripheral benzodiazepine receptors (PBRs). For instance, research involving derivatives like [3H]DAA1106, a selective ligand for PBRs, demonstrated its potent and selective binding, offering insights into the physiological relevance of PBR-mediated events (Chaki et al., 1999). Furthermore, the development of radioligands such as [(11)C]DAA1106 for PBR in mouse brain supports its potential for in vivo imaging and studying microglial activation in neurological conditions (Zhang et al., 2003).

Synthesis and Photoreactivity Studies

The compound's structural derivatives have also been subject to synthesis and photoreactivity studies, highlighting their potential in creating novel molecules. For example, molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide showed distinct photoreactivity, offering pathways for developing photoresponsive drugs or probes (Katritzky et al., 2003).

Neuropharmacological Evaluation

Significantly, the neuropharmacological evaluation of related compounds like DAA1097 and DAA1106 has revealed their anxiolytic properties without affecting spontaneous locomotor activity, indicating their potential as novel anxiolytic agents with selective action on PBRs (Okuyama et al., 1999).

Application in Alzheimer's Disease Research

Additionally, compounds like 18F-PBR06, derived from the core structure of N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide, have been utilized in Alzheimer's disease research. PET imaging with 18F-PBR06 has demonstrated its ability to detect alterations in translocator protein (TSPO) levels, a biomarker of microglial activation, in mouse models of Alzheimer's disease, suggesting its utility in understanding neuroinflammation and the progression of neurodegenerative diseases (James et al., 2015).

properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3/c1-22(2)17(13-8-10-15(20)11-9-13)19(23)21-12-14-6-5-7-16(24-3)18(14)25-4/h5-11,17H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLCKMWSFYNRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)